Dermaseptin-S13 -

Dermaseptin-S13

Catalog Number: EVT-245998
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dermaseptin-S13 is derived from the skin of Phyllomedusa species frogs, which are known for their rich secretion of bioactive peptides. The initial isolation and characterization of dermaseptins were conducted in the early 1990s, with significant contributions from researchers who identified their amino acid sequences and biological activities through various chromatographic techniques.

Classification

Dermaseptin-S13 belongs to the class of antimicrobial peptides (AMPs), which are characterized by their ability to disrupt microbial membranes. These peptides are generally cationic and amphipathic, allowing them to interact effectively with lipid bilayers found in bacterial, fungal, and viral membranes.

Synthesis Analysis

Methods

The synthesis of dermaseptin-S13 can be performed using solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is synthesized in a stepwise manner, allowing for precise control over the sequence and structure.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching the first amino acid to a resin. Subsequent amino acids are added one at a time while protecting groups are used to prevent unwanted reactions.
  2. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide.
Molecular Structure Analysis

Structure

Dermaseptin-S13 exhibits an α-helical conformation in hydrophobic environments, which is typical for many antimicrobial peptides. This structural feature is crucial for its interaction with lipid membranes.

Data

  • Amino Acid Sequence: The sequence includes a high proportion of basic residues that contribute to its positive charge.
  • Molecular Weight: The molecular weight of dermaseptin-S13 is approximately 3455 Da, consistent with its amino acid composition.
Chemical Reactions Analysis

Reactions

Dermaseptin-S13 undergoes various interactions with microbial membranes, leading to membrane disruption. The mechanism involves:

  1. Membrane Binding: The positively charged regions of the peptide interact with negatively charged lipids in microbial membranes.
  2. Pore Formation: Upon binding, dermaseptin-S13 can insert itself into the membrane, leading to pore formation that disrupts membrane integrity.
  3. Cell Lysis: This disruption ultimately results in cell lysis and death of the pathogen.

Technical Details

The effectiveness of dermaseptin-S13 against different pathogens can vary based on factors such as concentration, pH, and lipid composition of the target membrane.

Mechanism of Action

Process

The mechanism by which dermaseptin-S13 exerts its antimicrobial effects involves several steps:

  1. Initial Interaction: The peptide binds to the microbial membrane through electrostatic interactions.
  2. Insertion into Membrane: It adopts an α-helical structure upon insertion into the lipid bilayer.
  3. Pore Formation: This conformational change leads to the formation of pores or channels in the membrane.
  4. Disruption of Homeostasis: The formation of pores disrupts ion gradients and leads to leakage of cellular contents, culminating in cell death.

Data

Research indicates that dermaseptin-S13 retains activity against both Gram-positive and Gram-negative bacteria as well as fungi, demonstrating its broad-spectrum antimicrobial properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dermaseptin-S13 is water-soluble, which enhances its potential for therapeutic applications.
  • Stability: The peptide is thermostable under physiological conditions.

Chemical Properties

  • Charge: Dermaseptin-S13 carries a net positive charge due to its basic amino acid residues.
  • Secondary Structure: Predominantly adopts an α-helical structure in hydrophobic environments.
Applications

Scientific Uses

Dermaseptin-S13 has potential applications in various fields:

  1. Antimicrobial Agents: Due to its potent activity against pathogens, it can be developed as a new class of antibiotics, particularly against drug-resistant strains.
  2. Antiviral Research: Its effectiveness against viruses suggests potential use in antiviral therapies.
  3. Biotechnology: Dermaseptin-S13 can be utilized in biotechnological applications such as food preservation and agriculture due to its antimicrobial properties.
  4. Pharmaceutical Development: Research into formulations incorporating dermaseptin-S13 could lead to novel therapeutic agents for treating infections.
Introduction to Dermaseptin-S13 in Antimicrobial Peptide Research

Historical Context of Dermaseptin Discovery and Classification

The dermaseptin family was first identified in 1991 when Mor et al. isolated dermaseptin-S1 from the skin secretions of the South American hylid frog Phyllomedusa sauvagii [1]. This discovery marked a pivotal advancement in amphibian peptide research, revealing a novel class of polycationic antimicrobial peptides with broad-spectrum activity. Dermaseptins are classified within the larger dermaseptin superfamily, which encompasses multiple structurally and functionally diverse peptide families (dermaseptins sensu stricto, phylloseptins, dermatoxins, plasticins) originating from a single gene family [3]. The nomenclature follows a species-specific convention, with "S" denoting peptides from Phyllomedusa sauvagii. Thus, dermaseptin-S13 (DRS-S13) represents the thirteenth identified member of this subgroup.

These peptides share key structural hallmarks: They typically comprise 28-34 amino acid residues, adopt an α-helical conformation in hydrophobic environments, and maintain a conserved tryptophan residue at position 3 (except in rare variants like DRS-S10/S13) [1] [3]. Their biosynthesis involves large precursor proteins containing a highly conserved 25-residue signal peptide and an acidic propiece, highlighting their genetic interrelatedness despite functional divergence [3]. The discovery of dermaseptins was partly inspired by ethnopharmacological observations of Amazonian tribes using frog secretions ("Kambo") in traditional medicine for their purported healing and stimulant properties [1].

Table 1: Classification of Representative Dermaseptin Peptides

SubfamilySource SpeciesRepresentative MembersLength (aa)Conserved Features
Dermaseptin-SPhyllomedusa sauvagiiS1, S2, S3, S4, S1328-34Trp³ (mostly), α-helical, cationic
Dermaseptin-BPhyllomedusa bicolorB1, B2, B3, B424-33Trp³, broad-spectrum activity
PhylloseptinsMultiple speciesPhyL, PhyH19-20Shorter chains, conserved Phe⁴
PlasticinsAgalychnis spp.PLD-1, PLG-121-29GXXXG motifs, glycine-rich

Role of Dermaseptin-S13 in Amphibian Innate Immunity

Frog skin serves as a primary mucosal immune barrier continuously exposed to microbial pathogens in aquatic and terrestrial environments. Within this ecosystem, dermaseptin-S13 is synthesized and stored in granular glands embedded in the dermal layer [1] [6]. Upon injury or stress, these glands undergo holocrine secretion, releasing DRS-S13 alongside other bioactive peptides, mucus, and toxins onto the epidermal surface. This deployment constitutes a critical first-line chemical defense against invading microorganisms [6].

The innate immune function of DRS-S13 operates synergistically with other skin barriers:

  • Physical Barrier: Stratified squamous epithelium (stratum corneum, stratum spinosum, stratum germinativum) provides initial pathogen blocking [6].
  • Cellular Barrier: Resident immune cells (e.g., dendritic-like cells, mast cells) detect pathogens and initiate inflammatory responses [6].
  • Microbiome Barrier: Commensal bacteria competitively inhibit pathogen colonization [6].

DRS-S13 contributes to the chemical barrier by disrupting microbial membranes through electrostatic interactions. Its cationic residues bind to anionic phospholipids (e.g., phosphatidylglycerol) abundant in bacterial and fungal membranes, while its amphipathic α-helix inserts into lipid bilayers, causing permeability and cell death [1] [7]. This mechanism is particularly effective against chytridiomycosis pathogens like Batrachochytrium dendrobatidis (Bd), which has driven global amphibian declines. Research confirms dermaseptins inhibit Bd at concentrations as low as 10-20 μM, highlighting their ecological significance in amphibian disease resistance [4].

Table 2: Innate Immune Defense Mechanisms in Frog Skin

Defense BarrierKey ComponentsFunctionDRS-S13 Interaction
PhysicalStratified squamous epitheliumPrevents pathogen penetrationReleased upon gland secretion
ChemicalAMPs (dermaseptins), mucus, toxinsDirect microbial killingCore component of this barrier
CellularDendritic-like cells, mast cellsPathogen sensing, inflammation initiationMay attract immune cells indirectly
MicrobiologicalCommensal bacteriaCompetitive exclusion of pathogensMay spare commensals via selectivity

Biological Significance in Antimicrobial and Antitumor Research

Dermaseptin-S13 exhibits multifunctional bioactivities that extend beyond innate immunity, making it a compelling candidate for biomedical applications. Its antimicrobial profile is broad, encompassing:

  • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Fungi: Candida albicans, filamentous fungi
  • Protozoa: Leishmania spp. [1] [3] [5]

Mechanistically, DRS-S13's activity depends on physicochemical optimization. Studies on analogs reveal that net charge (+4 to +6), hydrophobicity (40-50%), and spatial segregation of hydrophobic/charged domains dictate selectivity between Gram-positive and Gram-negative bacteria [7]. For instance, acylated derivatives show enhanced activity against Gram-negatives by improving membrane insertion, while substitutions increasing hydrophobicity favor Gram-positive targeting [7].

Equally significant is DRS-S13's antitumor potential. Like other dermaseptins, it displays selective cytotoxicity toward cancer cells attributed to:

  • Electrostatic Targeting: Preferential binding to anionic phosphatidylserine exposed on cancer cell surfaces.
  • Membrane Disruption: Pore formation or micellization of plasma or mitochondrial membranes.
  • Intracellular Mechanisms: Potential interactions with glycosaminoglycans (e.g., chondroitin sulfate) that modulate activity [2].

Research on dermaseptin-B2—a structural analog—demonstrates rapid accumulation on cancer cell membranes, internalization, and induction of necrosis-like death via membrane permeabilization rather than apoptosis, evidenced by LDH release without caspase-3 activation [2]. DRS-S13 likely shares this mechanism due to sequence and structural homology.

Table 3: Documented Bioactivities of Dermaseptin Peptides

Activity TypeTarget Pathogens/CellsEffective ConcentrationMechanistic Insights
AntibacterialGram-positive/-negative bacteria1-20 μM (MIC)Membrane permeabilization, depolarization
AntifungalCandida spp., Batrachochytrium spp.5-25 μM (MIC)Disruption of membrane integrity
AntiprotozoalLeishmania promastigotes10-50 μM (IC₅₀)Lytic activity
AntitumorProstate (PC3), breast cancer lines5-30 μM (IC₅₀)Membrane disruption, necrosis induction

Properties

Product Name

Dermaseptin-S13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.